3-Methoxyspiro[3.3]heptane-1-thiol
Description
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-methoxyspiro[3.3]heptane-3-thiol |
InChI |
InChI=1S/C8H14OS/c1-9-6-5-7(10)8(6)3-2-4-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
OETWGNBMBAGKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)S |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
- The spiro[3.3]heptane framework is typically synthesized via cyclization reactions involving precursors that contain appropriately positioned functional groups enabling ring closure.
- Common methods include:
- Intramolecular cyclopropanation of dienes or alkenes using carbenoid reagents.
- Mannich-type cyclizations or Michael additions followed by ring closure.
- Protecting groups may be used to mask reactive sites during cyclization to avoid side reactions, as noted in spiro compound syntheses.
Introduction of the Thiol Group
- The thiol functionality can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., tosylate or halide) with a thiol nucleophile such as thiourea followed by hydrolysis.
- Reduction of disulfide precursors or thiol-containing intermediates.
- The thiol group is sensitive to oxidation; thus, reaction conditions are often performed under inert atmosphere and with antioxidants or reducing agents.
Installation of the Methoxy Group
- The methoxy substituent at the 3-position is generally introduced by:
- Nucleophilic substitution of a hydroxyl precursor with methylating agents such as methyl iodide or dimethyl sulfate.
- Alternatively, electrophilic aromatic substitution is a common route for methoxy groups on aromatic systems but less applicable here due to the alicyclic nature.
- The methoxy group can also be introduced early in the synthesis if the precursor contains the methoxy substituent, allowing it to survive subsequent transformations.
Detailed Preparation Methodologies
Method A: Stepwise Functionalization via Protected Intermediates
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of spirocyclic intermediate | Intramolecular cyclopropanation or Mannich cyclization | Carbene precursors (e.g., diazo compounds), base catalysts | Protect hydroxyl or amino groups if present |
| 2. Introduction of thiol group | Nucleophilic substitution | Convert hydroxyl to tosylate, then react with thiourea; hydrolysis to thiol | Performed under inert atmosphere to prevent oxidation |
| 3. Methoxy group installation | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Can be done before or after thiol introduction depending on stability |
Method B: One-Pot or Sequential Cyclization and Functionalization
- Some synthetic routes may allow one-pot synthesis where the spiro ring formation and functional group introduction occur sequentially without isolation of intermediates.
- This method requires careful control of reaction conditions to avoid side reactions and ensure selective functionalization.
Method C: Use of Pre-Functionalized Precursors
- Starting from a compound already bearing the methoxy group, the spirocyclic core and thiol can be introduced via:
- Cyclization of methoxy-substituted precursors .
- Subsequent thiol introduction via substitution or reduction steps.
Research Findings and Data Summary
Analytical and Purification Techniques
- Purification of intermediates and final product is commonly achieved by silica gel chromatography , using solvents such as ethyl acetate and methanol mixtures.
- Characterization includes NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm the presence of spirocyclic structure, methoxy, and thiol groups.
- Thiol-containing compounds require handling under inert atmosphere to prevent oxidation during purification.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Yield Range | Key Considerations |
|---|---|---|---|---|
| Spirocyclic core formation | Diazo compounds, bases, or Mannich reagents | 25–160°C, aprotic solvents | 50–90% | Protect functional groups; control temperature |
| Thiol group introduction | Tosylates, thiourea, hydrolysis | Inert atmosphere, mild heating | 60–85% | Avoid oxidation; use reducing agents if needed |
| Methoxy group installation | Methyl iodide, K2CO3 | Room temperature to reflux | >80% | Can precede or follow thiol introduction |
The preparation of 3-Methoxyspiro[3.3]heptane-1-thiol relies on established organic synthesis techniques adapted for spirocyclic thiol compounds and methoxy substitution. The key steps involve careful cyclization to form the spiro core, selective functional group transformations, and meticulous purification to obtain the target compound in high purity and yield. These methodologies are supported by diverse research findings and patents on spiro compounds and thiol chemistry, providing a robust framework for synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyspiro[3.3]heptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified spirocyclic compounds with altered functional groups.
Substitution: Derivatives with different substituents replacing the methoxy or thiol groups.
Scientific Research Applications
1.1. Inhibition of Amyloid-Beta Peptides
One of the most significant applications of 3-Methoxyspiro[3.3]heptane-1-thiol is its role as a potential inhibitor of amyloid-beta peptide formation, which is crucial in the context of Alzheimer's disease. Compounds that exhibit this property can be vital for developing therapeutic strategies aimed at preventing or treating neurodegenerative diseases associated with amyloid-beta accumulation.
- Mechanism of Action : The compound acts as a BACE (beta-site amyloid precursor protein cleaving enzyme) inhibitor, which is a key target in Alzheimer's research. By inhibiting this enzyme, the formation of amyloid-beta peptides can be reduced, potentially slowing down the progression of Alzheimer's disease and related conditions .
1.2. Redox-Active Magnetic Resonance Imaging Contrast Agents
Research has indicated that 3-Methoxyspiro[3.3]heptane-1-thiol can be utilized in the development of redox-active magnetic resonance imaging (MRI) contrast agents. These agents are designed to enhance the imaging quality by providing detailed information about the redox state of tissues.
- Application in Tumor Imaging : The thiol group in 3-Methoxyspiro[3.3]heptane-1-thiol allows it to bind with proteins such as human serum albumin, enhancing its utility as an MRI contrast agent. This binding can provide insights into tumor microenvironments and their response to therapies .
2.1. Mechanoluminescent Probes
The compound has also been investigated for its potential use in materials science, particularly as a mechanoluminescent probe in polymeric materials. Mechanoluminescence refers to light emission resulting from mechanical stress applied to certain materials.
- Stress Visualization : By incorporating 3-Methoxyspiro[3.3]heptane-1-thiol into polymer matrices, researchers can create materials that emit light when subjected to stress, enabling real-time monitoring of material integrity and performance under mechanical loads .
3.1. Thiol-Bearing Probes for Biological Imaging
Due to its thiol functionality, 3-Methoxyspiro[3.3]heptane-1-thiol serves as an effective chemical probe for studying biological systems.
- Targeting Cysteine Residues : The compound's ability to react with cysteine residues in proteins allows it to be used for labeling and tracking specific proteins within cells, providing valuable insights into cellular processes and protein interactions .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Impact |
|---|---|---|
| Medicinal Chemistry | BACE inhibitor for Alzheimer's treatment | Reduces amyloid-beta peptide formation |
| MRI Contrast Agents | Redox-active imaging | Enhances tumor imaging via thiol-protein interactions |
| Materials Science | Mechanoluminescent probes | Monitors mechanical stress through light emission |
| Biological Research | Chemical probes for protein labeling | Targets cysteine residues for tracking protein dynamics |
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and reactivity. The spirocyclic structure provides a rigid framework that can interact with specific molecular sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a thiol group.
1-Azaspiro[3.3]heptane:
Uniqueness
3-Methoxyspiro[3.3]heptane-1-thiol is unique due to the presence of both methoxy and thiol groups on the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Biological Activity
3-Methoxyspiro[3.3]heptane-1-thiol is an organosulfur compound notable for its spirocyclic structure, which includes a methoxy group and a thiol functional group. This compound's unique chemical properties suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of 3-Methoxyspiro[3.3]heptane-1-thiol is . The presence of the thiol group (-SH) enhances its reactivity, allowing it to form covalent bonds with various biomolecules, including proteins and enzymes. This property is crucial for modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Potential
Research indicates that spiro[3.3]heptane derivatives can act as bioisosteres for phenyl rings in anticancer drugs. For instance, the incorporation of the spiro[3.3]heptane core into known anticancer agents such as Sonidegib has shown promising results in maintaining or enhancing biological activity while potentially improving metabolic stability. In a comparative study, the IC50 values for Sonidegib and its spiro analogs were assessed, revealing that the spiro derivatives maintained significant inhibitory effects on the Hedgehog signaling pathway, which is critical in cancer progression .
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Sonidegib | 0.0015 | High potency against cancer cells |
| Spiro[3.3]heptane derivative (trans-76) | 0.48 | Moderate potency |
| Spiro[3.3]heptane derivative (cis-76) | 0.24 | Moderate potency |
These findings suggest that 3-Methoxyspiro[3.3]heptane-1-thiol could be developed into a therapeutic agent with anticancer properties.
Enzyme Interaction Studies
The compound's thiol group allows it to interact with various enzymes, potentially modifying their activity through covalent bonding. Such interactions can lead to altered metabolic pathways, making it a candidate for further investigation in drug design aimed at specific enzyme targets .
Study on Metabolic Stability
A study comparing the metabolic stability of Sonidegib and its spiro analogs found that while Sonidegib was more stable in human liver microsomes, the spiro derivatives exhibited different degradation profiles, indicating a potential for improved pharmacokinetics when designed appropriately .
Chemiluminescence Applications
The development of chemiluminescence assays incorporating thiol-bearing compounds has demonstrated their utility in biomedical detection. The unique properties of 3-Methoxyspiro[3.3]heptane-1-thiol could enhance the sensitivity of these assays, making them valuable in diagnostic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
